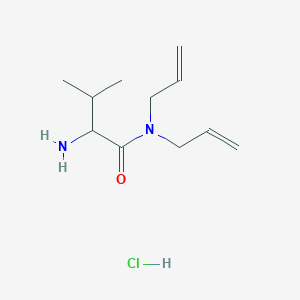![molecular formula C10H11ClFN B1456376 N-[(2-Chloro-3-fluorophenyl)methyl]cyclopropanamine CAS No. 878001-23-1](/img/structure/B1456376.png)
N-[(2-Chloro-3-fluorophenyl)methyl]cyclopropanamine
Descripción general
Descripción
N-[(2-Chloro-3-fluorophenyl)methyl]cyclopropanamine, also known as 2-CFPMA, is a cyclopropanamine derivative with a 2-chloro-3-fluorophenylmethyl group attached to the nitrogen atom. It is an important compound in the field of medicinal chemistry, as it has been used in the synthesis of a variety of drugs, including anti-inflammatory agents, anticonvulsants, and anti-cancer agents. In addition, 2-CFPMA has been studied for its potential use in the treatment of a variety of diseases and disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonism
N-[(2-Chloro-3-fluorophenyl)methyl]cyclopropanamine is notable for its role as a neurokinin-1 (NK1) receptor antagonist. This property implies its potential utility in modulating various physiological processes linked to the NK1 receptor, including those involved in pain perception, mood regulation, and emesis. The molecule's high water solubility and oral activity make it a promising candidate for clinical applications aimed at conditions where NK1 receptor modulation is beneficial (Harrison et al., 2001).
Lysine-Specific Demethylase Inhibition
The compound also finds relevance in epigenetics through its inhibitory action on lysine-specific demethylase 1 (LSD1), a pivotal enzyme in histone modification. By influencing LSD1 activity, N-[(2-Chloro-3-fluorophenyl)methyl]cyclopropanamine can affect gene expression patterns, with potential implications for treating a range of conditions, including neurological disorders and certain cancers (Blass, 2016).
Anticancer Activity
The compound's structural analogs have demonstrated cytotoxic properties against cancer cell lines. The specific interactions with cellular structures and the observed anticancer effects highlight the potential of N-[(2-Chloro-3-fluorophenyl)methyl]cyclopropanamine derivatives in oncology research and treatment strategies (Dullin et al., 2006).
Monoamine Oxidase Inhibition
The molecule's structure-related compounds have been investigated for their monoamine oxidase (MAO) inhibitory activities. Understanding the inhibitory effects on MAO can pave the way for developing therapeutic agents targeting psychological and neurodegenerative disorders, given the role of MAO in neurotransmitter metabolism (Hruschka et al., 2008).
Propiedades
IUPAC Name |
N-[(2-chloro-3-fluorophenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN/c11-10-7(2-1-3-9(10)12)6-13-8-4-5-8/h1-3,8,13H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKGVVVDBZMHDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C(=CC=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Chloro-3-fluorophenyl)methyl]cyclopropanamine | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

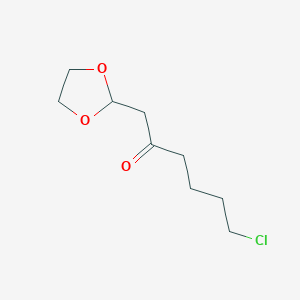


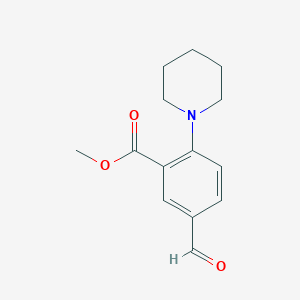
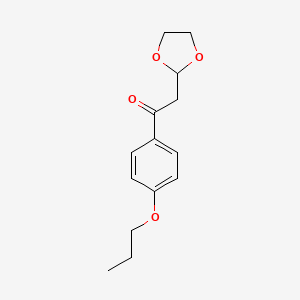

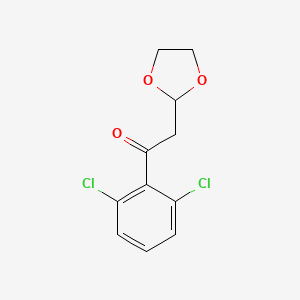
amine](/img/structure/B1456303.png)
![4-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride](/img/structure/B1456306.png)
![Methyl 3-[2-(3-piperidinyl)ethoxy]propanoate hydrochloride](/img/structure/B1456307.png)

![Methyl (2S,4S)-4-[3-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456313.png)

